molecular formula C8H7ClFNO2 B1432646 Methyl 3-amino-6-chloro-2-fluorobenzoate CAS No. 1782596-20-6

Methyl 3-amino-6-chloro-2-fluorobenzoate

Cat. No.: B1432646
CAS No.: 1782596-20-6
M. Wt: 203.6 g/mol
InChI Key: KTOYABBZOAPFBS-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-chloro-2-fluorobenzoate: is an organic compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol It is a derivative of benzoic acid and is characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-chloro-2-fluorobenzoate typically involves the esterification of 3-amino-6-chloro-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-6-chloro-2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 3-amino-6-chloro-2-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-chloro-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 3-amino-2-chloro-6-fluorobenzoate
  • Methyl 3-amino-2-fluorobenzoate
  • Methyl 3-amino-6-chlorobenzoate

Comparison: Methyl 3-amino-6-chloro-2-fluorobenzoate is unique due to the specific positioning of the amino, chloro, and fluoro groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of both chloro and fluoro substituents can enhance the compound’s stability and reactivity, making it more suitable for certain applications .

Properties

IUPAC Name

methyl 3-amino-6-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOYABBZOAPFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782596-20-6
Record name methyl 3-amino-6-chloro-2-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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